molecular formula C11H15N3O B14324668 Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- CAS No. 103852-97-7

Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-

Cat. No.: B14324668
CAS No.: 103852-97-7
M. Wt: 205.26 g/mol
InChI Key: GAVDZFWYWOPYEU-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oximes, hydrazones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions are often studied to understand the compound’s potential therapeutic and toxicological properties .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
  • Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-
  • Hydrazinecarboxamide, 2-[1-(4-methoxyphenyl)ethylidene]-

Uniqueness

Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

103852-97-7

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

[1-(3,4-dimethylphenyl)ethylideneamino]urea

InChI

InChI=1S/C11H15N3O/c1-7-4-5-10(6-8(7)2)9(3)13-14-11(12)15/h4-6H,1-3H3,(H3,12,14,15)

InChI Key

GAVDZFWYWOPYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=NNC(=O)N)C)C

Origin of Product

United States

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